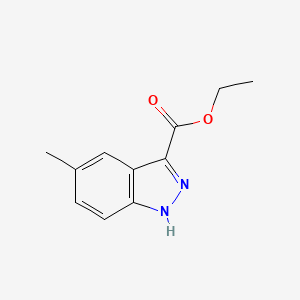

Ethyl 5-methyl-1H-indazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Hydrolysis and Hydrazide Formation

The ethyl ester group undergoes nucleophilic substitution under hydrolytic or aminolytic conditions:

Mechanistic Insight : Hydrazine attacks the electrophilic carbonyl carbon, displacing the ethoxy group to form the hydrazide . Acidic hydrolysis proceeds via protonation of the ester oxygen, facilitating nucleophilic attack by water .

N-Alkylation and N-Acylation

The indazole nitrogen (N1) is reactive toward alkylation and acylation:

Alkylation

| Reagent | Base/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosylates (e.g., MeOTs) | Cs₂CO₃, dioxane, 90°C | N1-Alkylated indazole derivatives | 90–98% |

Regioselectivity : Cesium ions promote chelation at N1, favoring alkylation at this position over N2 .

Acylation

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| p-Chlorobenzoyl chloride | DIPEA, DCM, room temperature | N1-Acylated derivatives | Antiarthritic agents |

Electrophilic Aromatic Substitution

The indazole ring undergoes nitration at activated positions:

| Reaction | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-methyl-1H-indazole-3-carboxylate | 86% | Methyl group directs meta/para |

Steric Effects : The 5-methyl group influences regioselectivity, favoring nitration at the 4-position due to reduced steric hindrance .

Reduction Reactions

The ester group can be reduced to primary alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DIBAL-H | THF, −78°C to 0°C | 5-Methyl-1H-indazole-3-methanol | ~100% |

Limitation : Over-reduction to hydrocarbons is avoided by controlled stoichiometry and low temperatures .

Suzuki–Miyaura Cross-Coupling

Though not directly documented for this compound, analogous bromo-substituted indazoles (e.g., ethyl 5-bromo-1H-indazole-3-carboxylate) undergo palladium-catalyzed coupling:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromo derivative | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-1H-indazole-3-carboxylate | 75–90% |

Inference : The 5-methyl group in the queried compound may hinder coupling reactivity compared to bromo-substituted analogs.

Biological Activity Modulation

Derivatives exhibit enhanced pharmacological properties:

-

N1-p-Chlorobenzoyl ethyl ester : Demonstrated antiarthritic activity in rats at subtoxic doses .

-

Hydrazide analogs : Tested for antimicrobial activity via Schiff base formation .

Mechanistic and Synthetic Considerations

-

Regioselectivity in N-Alkylation : DFT studies show cesium chelation stabilizes N1 transition states, while non-covalent interactions favor N2 products in its absence .

-

Steric Effects : The 5-methyl group reduces reactivity toward electrophiles at adjacent positions but enhances stability of N1-substituted products .

-

Scale-Up : Continuous flow reactors improve efficiency in industrial-scale alkylation and hydrolysis .

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 5-methyl-1H-indazole-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique molecular structure allows for modifications that enhance biological activity, making it particularly valuable in the development of:

- Anti-inflammatory agents : Compounds derived from this indazole derivative have shown potential in reducing inflammation.

- Anti-cancer drugs : Research indicates that derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

Case Study: Synthesis of Anti-cancer Agents

A study demonstrated the synthesis of novel indazole derivatives from this compound, which exhibited significant cytotoxicity against breast cancer cells. The derivatives were tested for their ability to inhibit tumor growth in vitro and showed promising results, leading to further investigations into their mechanisms of action .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its applications include:

- Pest control : The compound can be modified to create effective pesticides that target specific pests while minimizing environmental impact.

- Crop protection : It aids in developing fungicides and herbicides that enhance crop yield and sustainability .

Data Table: Agrochemical Applications

| Application | Description | Example Compound |

|---|---|---|

| Pest Control | Targeted insecticides | Indazole-based insecticides |

| Crop Protection | Fungicides for disease management | Indazole-derived fungicides |

Biochemical Research

Researchers employ this compound to investigate metabolic pathways and enzyme interactions. Its role as a biochemical probe allows scientists to explore complex biological systems and understand disease mechanisms better.

Case Study: Enzyme Interaction Studies

A recent study utilized this compound to elucidate the interaction between specific enzymes involved in metabolic disorders. The findings highlighted its potential as a therapeutic agent for conditions like diabetes and obesity by modulating enzyme activity .

Material Science

The compound is also explored for its potential applications in material science, particularly in developing new materials such as:

- Polymers : this compound can serve as a monomer in polymer synthesis, contributing to materials with enhanced properties.

- Coatings : Research indicates that coatings derived from this compound exhibit increased durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various techniques. Its consistent properties ensure accuracy and reliability in chemical analyses, making it a valuable reference compound in laboratories.

Data Table: Analytical Applications

| Technique | Use | Importance |

|---|---|---|

| HPLC | Standard for calibration | Ensures accuracy |

| Mass Spectrometry | Reference compound for identification | Validates experimental results |

Mécanisme D'action

The mechanism of action of Ethyl 5-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit enzymes such as 5-lipoxygenase, which plays a role in the oxidation of arachidonic acid . This inhibition can lead to anti-inflammatory effects and other biological activities.

Comparaison Avec Des Composés Similaires

Ethyl 5-methyl-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 5-methyl-1H-indazole-3-carboxylate is a compound belonging to the indazole family, characterized by its fused benzene and pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 206.23 g/mol

- Structural Features : Ethyl ester group at the 3-position and a methyl group at the 5-position of the indazole ring.

This compound exhibits several mechanisms of action:

- Cell Cycle Inhibition : It has been shown to inhibit cell growth in various neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle.

- Inflammatory Pathway Modulation : The compound inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory processes.

- Enzyme Interaction : this compound interacts with various enzymes and proteins, influencing biochemical pathways related to cell proliferation and apoptosis.

Biological Activities

The compound has demonstrated several biological activities:

- Anti-inflammatory Activity : It inhibits cyclooxygenase enzymes, which are pivotal in the inflammatory response, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Studies indicate that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to models of inflammation. Results indicated a significant reduction in PGE2 levels, supporting its role as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another study evaluated the compound's effects on various cancer cell lines. The results showed that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis, highlighting its potential as an anticancer therapeutic.

Propriétés

IUPAC Name |

ethyl 5-methyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMPWOIOOOXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506971 | |

| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1908-01-6 | |

| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.